molecular formula C9H10F2N2 B13174997 1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine

1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine

Cat. No.: B13174997
M. Wt: 184.19 g/mol
InChI Key: CPCNWISLPXJUJJ-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine is a chemical compound with the molecular formula C9H10F2N2 and a molecular weight of 184.19 g/mol . This compound features a cyclopropane ring attached to a pyridine ring substituted with a difluoromethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine involves several steps. One common synthetic route includes the reaction of 2-(difluoromethyl)pyridine with cyclopropanamine under specific conditions . The reaction typically requires a solvent such as dichloromethane (DCM) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DCM, DMSO, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C9H10F2N2

Molecular Weight

184.19 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyridin-4-yl]cyclopropan-1-amine

InChI

InChI=1S/C9H10F2N2/c10-8(11)7-5-6(1-4-13-7)9(12)2-3-9/h1,4-5,8H,2-3,12H2

InChI Key

CPCNWISLPXJUJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2)C(F)F)N

Origin of Product

United States

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